A-922500 is a potent and selective small-molecule inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1) [, , , , , ]. It is widely used in scientific research to investigate the role of DGAT1 in lipid metabolism and related diseases, such as obesity, insulin resistance, and viral infections [, , , , , ].
A 922500 is a selective inhibitor of diacylglycerol acyltransferase-1, commonly referred to as DGAT-1. This compound has garnered attention due to its potent inhibitory effects on triglyceride synthesis, making it a significant subject of research in lipid metabolism and potential therapeutic applications for metabolic disorders. The chemical formula of A 922500 is with a molecular weight of approximately 428.48 g/mol. Its effectiveness is highlighted by an IC50 value of 9 nM against human DGAT-1, indicating its high potency and specificity as it does not inhibit other acyltransferases like DGAT-2 and acyl-CoA:cholesterol acyltransferase (ACAT) .
A 922500 was developed as part of a series of small molecules aimed at understanding and manipulating lipid metabolism. It is classified as a small molecule drug candidate, specifically targeting the enzyme DGAT-1, which catalyzes the final step in triglyceride synthesis from diacylglycerol and fatty acyl-CoA . This compound is commercially available from various suppliers for research purposes, including Tocris and APExBIO .
The synthesis of A 922500 involves several steps typical for small organic compounds, although specific synthetic routes are proprietary and not publicly detailed. Generally, such compounds are synthesized through multi-step organic reactions that may include:
The exact synthetic pathway remains undisclosed in public literature, but it typically follows established organic synthesis protocols .
The molecular structure of A 922500 can be represented by its chemical formula . The compound contains:
The three-dimensional conformation can be modeled using computational chemistry software, allowing visualization of how A 922500 interacts with DGAT-1 at the molecular level .
A 922500 primarily functions by inhibiting the reaction catalyzed by DGAT-1:
Inhibition occurs through competitive binding at the active site of the enzyme, effectively preventing the esterification process necessary for triglyceride formation. Studies have shown that A 922500 can inhibit about 99% of recombinant DGAT-1 activity in vitro at concentrations as low as 1 µM .
The mechanism by which A 922500 inhibits DGAT-1 involves direct interaction with the enzyme's active site. Upon binding, it prevents the substrate (diacylglycerol) from accessing the catalytic residues necessary for triglyceride synthesis. This inhibition leads to reduced levels of triglycerides within cells, which has implications for conditions characterized by lipid accumulation .
Experimental data indicate that treatment with A 922500 results in significant reductions in triglyceride levels in various cellular models, including HepG2 cells (a human liver cancer cell line) and primary skeletal muscle cells .
A 922500 exhibits several notable physical properties:
Chemical properties include:
These properties are essential for determining appropriate dosages and routes of administration in experimental settings .
A 922500 has several applications in scientific research:
In animal models such as Zucker fatty rats and diet-induced dyslipidemic hamsters, A 922500 has shown promise in reducing serum triglycerides and improving lipid profiles, further supporting its potential therapeutic applications .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3